molecular formula C24H34O6 B8437970 Mexrenoic acid CAS No. 41020-68-2

Mexrenoic acid

Cat. No.: B8437970
CAS No.: 41020-68-2
M. Wt: 418.5 g/mol
InChI Key: JBXXREPMUABISH-RGKMBJPFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mexrenoate potassium involves the esterification of 7-methyl-17-hydroxy-3-oxopregn-4-ene-7,21-dicarboxylate with methanol, followed by the formation of the monopotassium salt . The reaction conditions typically involve the use of an acid catalyst and a controlled temperature environment to ensure the proper formation of the ester.

Industrial Production Methods

While specific industrial production methods for Mexrenoate potassium are not well-documented, the general approach would involve large-scale esterification and subsequent salt formation. This process would likely be carried out in a batch reactor with continuous monitoring of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Mexrenoate potassium undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Mexrenoate potassium can undergo nucleophilic substitution reactions, particularly at the ester and keto functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Mexrenoate potassium, each with potentially different biological activities and properties.

Scientific Research Applications

Mechanism of Action

Mexrenoate potassium exerts its effects by antagonizing the mineralocorticoid receptor, thereby inhibiting the action of aldosterone. This leads to a decrease in sodium retention and an increase in potassium excretion. The molecular targets include the mineralocorticoid receptor and associated signaling pathways involved in electrolyte balance .

Comparison with Similar Compounds

Similar Compounds

    Mexrenoic acid: A related compound with similar antimineralocorticoid properties.

    Mexrenone: Another steroidal antimineralocorticoid with comparable effects.

Uniqueness

Mexrenoate potassium is unique due to its specific molecular structure, which allows for effective antagonism of the mineralocorticoid receptor. Its water solubility also distinguishes it from other similar compounds, potentially offering advantages in terms of bioavailability and ease of administration .

Properties

CAS No.

41020-68-2

Molecular Formula

C24H34O6

Molecular Weight

418.5 g/mol

IUPAC Name

3-[(7R,8R,9S,10R,13S,14S,17R)-17-hydroxy-7-methoxycarbonyl-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid

InChI

InChI=1S/C24H34O6/c1-22-8-4-15(25)12-14(22)13-16(21(28)30-3)20-17(22)5-9-23(2)18(20)6-10-24(23,29)11-7-19(26)27/h12,16-18,20,29H,4-11,13H2,1-3H3,(H,26,27)/t16-,17+,18+,20-,22+,23+,24-/m1/s1

InChI Key

JBXXREPMUABISH-RGKMBJPFSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(CCC(=O)O)O)C)C(=O)OC

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC4(CCC(=O)O)O)C)C(=O)OC

Origin of Product

United States

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